(S)-3-Boc-aminopiperidine
Overview
Description
(S)-3-Boc-aminopiperidine, also known as (S)-tert-butyl 3-aminopiperidine-1-carboxylate, is a chiral piperidine derivative. It is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The compound features a piperidine ring with an amino group at the third position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-3-Boc-aminopiperidine can be synthesized through several methods. One common approach involves the protection of the amino group in (S)-3-aminopiperidine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Boc-aminopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imines or reduction to form secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is typically used for Boc deprotection.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted piperidines with various functional groups.
Deprotection Reactions: The primary product is (S)-3-aminopiperidine.
Oxidation and Reduction Reactions: Products include imines or secondary amines, depending on the reaction conditions.
Scientific Research Applications
(S)-3-Boc-aminopiperidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the development of drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry: this compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-Boc-aminopiperidine depends on its specific application. In drug development, the compound may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, or ion channels. The Boc protecting group ensures the stability of the amino group during synthetic transformations, allowing for selective reactions at other sites.
Comparison with Similar Compounds
®-3-Boc-aminopiperidine: The enantiomer of (S)-3-Boc-aminopiperidine, differing in the spatial arrangement of atoms.
N-Boc-piperidine: A related compound with the Boc group attached to the nitrogen atom of the piperidine ring.
3-Aminopiperidine: The non-protected form of this compound, lacking the Boc group.
Comparison:
This compound vs. ®-3-Boc-aminopiperidine: The two enantiomers have identical chemical properties but may exhibit different biological activities due to their chiral nature.
This compound vs. N-Boc-piperidine: While both compounds contain a Boc protecting group, this compound has an additional amino group at the third position, making it more versatile in synthetic applications.
This compound vs. 3-Aminopiperidine: The Boc group in this compound provides protection during synthetic transformations, whereas 3-aminopiperidine is more reactive and may require additional steps for selective reactions.
Properties
IUPAC Name |
tert-butyl N-[(3S)-piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQXNWMYLFAHT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363795 | |
Record name | (S)-3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216854-23-8 | |
Record name | (S)-3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-3-Aminopiperidine, 3-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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